molecular formula C19H17NO2 B14643520 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate CAS No. 56131-56-7

4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate

Cat. No.: B14643520
CAS No.: 56131-56-7
M. Wt: 291.3 g/mol
InChI Key: HZXIATRCAUBUQZ-UHFFFAOYSA-N
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Description

4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate is an organic compound with the molecular formula C18H17NO2. It is characterized by the presence of a cyanophenyl group and a propylphenyl group connected through a prop-2-enoate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate typically involves the esterification of 4-cyanophenol with 3-(4-propylphenyl)prop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 3-(4-methoxyphenyl)prop-2-enoate
  • 4-Cyanophenyl 3-(4-ethylphenyl)prop-2-enoate
  • 4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate

Uniqueness

4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate is unique due to its specific propyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and materials science .

Properties

CAS No.

56131-56-7

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

(4-cyanophenyl) 3-(4-propylphenyl)prop-2-enoate

InChI

InChI=1S/C19H17NO2/c1-2-3-15-4-6-16(7-5-15)10-13-19(21)22-18-11-8-17(14-20)9-12-18/h4-13H,2-3H2,1H3

InChI Key

HZXIATRCAUBUQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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